molecular formula C28H27N3O4S B2437328 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 851412-97-0

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2437328
CAS RN: 851412-97-0
M. Wt: 501.6
InChI Key: WNXLSMUKAUAEFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indole ring, a benzodioxole ring, and an amide group. These functional groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide information about the functional groups, electronic transitions, and the charge transition of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and functional groups. For example, it is likely to have a high molecular weight and may have interesting optical properties due to its conjugated system .

Scientific Research Applications

Nonlinear Optical Applications

The compound has been found to have promising applications in the field of nonlinear optics (NLO). NLO materials are of great interest due to their wide applications in optical modulation, optical switching, frequency shifting, and optical data storage for the development of technologies in telecommunications and information processing . The compound’s hyperpolarizability is significantly higher than that of urea, a common reference material .

Synthesis and Characterization

The compound has been synthesized using the Schiff base method and characterized using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . These techniques provide valuable information about the compound’s structure and properties.

Quantum Chemical Studies

Quantum chemical studies have been conducted on the compound to understand its vibrational frequency at the ground state structure . These studies provide insights into the compound’s electronic structure and potential energy distributions.

Antitumor Activities

A series of novel compounds related to the compound have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . This suggests potential applications in cancer therapy.

Rheumatoid Arthritis Treatment

The compound has been used for treating rheumatic, rheumatoid arthritis, and osteoarthritis . This indicates its potential application in the field of medicine, particularly in the treatment of inflammatory diseases.

Detection of Heavy Metal Ions

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . This suggests its potential use in environmental monitoring and public health.

properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-19-6-2-3-7-21(19)28(33)29-12-13-31-16-26(22-8-4-5-9-23(22)31)36-17-27(32)30-15-20-10-11-24-25(14-20)35-18-34-24/h2-11,14,16H,12-13,15,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXLSMUKAUAEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

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